Trimethylenebismaleimide
Overview
Description
Trimethylenebismaleimide is a chemical compound with the molecular formula C11H10N2O4. It is a type of bismaleimide, which are compounds known for their excellent thermal stability, mechanical properties, and resistance to moisture, radiation, and corrosion . These properties make bismaleimides, including this compound, highly valuable in various high-tech applications, particularly in the aerospace and electronics industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylenebismaleimide can be synthesized through a reaction involving maleic anhydride and diamines. The process typically involves the following steps:
Formation of Maleamic Acid: Maleic anhydride reacts with a diamine to form maleamic acid.
Cyclization: The maleamic acid undergoes cyclization to form the imide ring, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as purification, crystallization, and drying to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Trimethylenebismaleimide undergoes various chemical reactions, including:
Addition Reactions: It can participate in Michael addition reactions with nucleophiles such as amines and thiols.
Polymerization: It can undergo polymerization reactions to form high-performance polymers.
Common Reagents and Conditions:
Michael Addition: Common reagents include amines and thiols, and the reaction is typically carried out under mild conditions.
Polymerization: The polymerization process may involve the use of catalysts and elevated temperatures to facilitate the reaction.
Major Products Formed:
Scientific Research Applications
Trimethylenebismaleimide has a wide range of applications in scientific research and industry:
Chemistry: It is used as a monomer in the synthesis of high-performance polymers and composites.
Biology: It is employed in bioconjugation techniques for the modification of proteins and peptides.
Medicine: Its derivatives are explored for potential use in drug delivery systems and as therapeutic agents.
Mechanism of Action
The mechanism of action of trimethylenebismaleimide involves its ability to undergo addition reactions with nucleophiles, leading to the formation of stable conjugates. In bioconjugation, for example, the maleimide groups react with thiol groups on proteins, resulting in the formation of stable thioether bonds . This property is exploited in various applications, including the stabilization and functionalization of biomolecules .
Comparison with Similar Compounds
3,4-Disubstituted Maleimides: These compounds also exhibit high thermal stability and are used in similar applications.
Other Bismaleimides: Compounds such as 4,4’-bismaleimidodiphenylmethane share similar properties and applications.
Uniqueness: Trimethylenebismaleimide is unique due to its specific structure, which imparts distinct properties such as enhanced reactivity in addition reactions and the ability to form high-performance polymers . Its versatility in various applications, from bioconjugation to advanced material production, highlights its significance in both scientific research and industry .
Properties
IUPAC Name |
1-[3-(2,5-dioxopyrrol-1-yl)propyl]pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c14-8-2-3-9(15)12(8)6-1-7-13-10(16)4-5-11(13)17/h2-5H,1,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEKNWLZNLIDNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCN2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286324 | |
Record name | Trimethylenebismaleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20286324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28537-69-1 | |
Record name | Trimethylenebismaleimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44746 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trimethylenebismaleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20286324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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